molecular formula C18H17N3O4 B2967167 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide CAS No. 922924-73-0

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2967167
CAS No.: 922924-73-0
M. Wt: 339.351
InChI Key: PESOSEPPIQWZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group linked to a substituted phenyl ring. The molecular formula is C₁₈H₁₇N₃O₄ (molecular weight: 339.35 g/mol).

The 3-nitro group is a strong electron-withdrawing moiety, which may enhance binding affinity in biological targets (e.g., enzyme active sites) or influence photophysical properties. The oxopyrrolidinyl group is commonly found in bioactive molecules due to its ability to improve solubility and mimic peptide bonds.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)22)19-18(23)13-4-2-5-15(11-13)21(24)25/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESOSEPPIQWZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Nitrobenzamide Group:

    Methylation: The final step involves the methylation of the compound using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in a stepwise manner.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives of the pyrrolidine ring.

    Reduction Products: Amino derivatives of the nitrobenzamide group.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize the properties of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
Target Compound C₁₈H₁₇N₃O₄ 339.35 Benzamide, nitro, oxopyrrolidinyl 3-nitrobenzamide; 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide C₁₅H₁₆N₂O₃S₂ 336.43 Sulfonamide, thiophene, oxopyrrolidinyl Thiophene-2-sulfonamide; 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxy, dimethyl 3-methylbenzamide; 2-hydroxy-1,1-dimethylethylamine
Example 53 () C₃₄H₂₈F₂N₆O₃ 630.62 Benzamide, fluoro, chromen, pyrimidine 2-fluoro-N-isopropylbenzamide; pyrazolo-pyrimidinyl-chromen-fluorophenyl
Key Observations:

Functional Group Impact :

  • The target compound’s 3-nitrobenzamide group contrasts with the thiophene sulfonamide in , which may alter electronic properties and binding modes. Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~13–15), affecting solubility and protein interactions.
  • The oxopyrrolidinyl group is conserved in both the target compound and the sulfonamide analog , suggesting shared conformational preferences.

Molecular Weight and Complexity :

  • The target compound (339 g/mol) is smaller than the heterocyclic benzamide in (630 g/mol), which may influence pharmacokinetics (e.g., membrane permeability).

Synthetic Accessibility :

  • Simpler analogs like are synthesized via direct amide coupling, while complex derivatives (e.g., ) require multi-step protocols involving cross-coupling reactions (e.g., Suzuki-Miyaura) .

Pharmacological and Physicochemical Properties (Inferred)

  • Solubility : The oxopyrrolidinyl group may enhance aqueous solubility compared to purely aromatic analogs. The nitro group, however, could reduce solubility due to hydrophobicity.
  • Bioactivity : Benzamide derivatives often target enzymes (e.g., kinases) or receptors. The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets.

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidinone Ring : This involves cyclization reactions using substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide.
  • Nitration and Methylation : The benzamide core undergoes nitration to introduce the nitro group, followed by methylation to add the methyl group at the desired position.
  • Coupling Reactions : The final step involves coupling the pyrrolidinone derivative with the nitrated and methylated benzamide under specific conditions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group in the compound can be reduced to form reactive intermediates that interact with cellular components, leading to biological effects such as:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction, which bind covalently to DNA and cause cell death, similar to mechanisms observed in drugs like metronidazole .
  • Anti-inflammatory Activity : Compounds with nitro groups can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), thereby reducing inflammation .

Case Studies

Research has demonstrated the efficacy of nitrobenzamide derivatives in various biological assays:

  • Tumoricidal Action : A study highlighted that certain nitrobenzamide prodrugs exhibit selective cytotoxicity towards cancer cells due to their reliance on specific cellular reducing systems. This selectivity is crucial for minimizing toxicity in non-malignant cells while effectively targeting tumors .
  • Kinase Inhibition : Other studies have shown that benzamide derivatives can inhibit key kinases involved in cancer progression, suggesting potential applications in cancer therapy .

Data Table: Biological Activities of this compound

Biological Activity Mechanism References
AntimicrobialReduction to toxic intermediates that bind DNA
Anti-inflammatoryInhibition of iNOS and COX enzymes
TumoricidalSelective activation in cancer cells
Kinase inhibitionTargeting RET kinase activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.